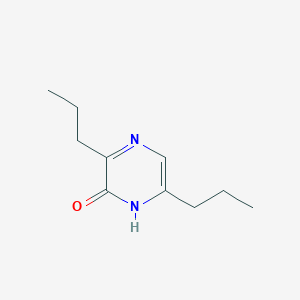

2(1H)-Pyrazinone,3,6-dipropyl-(9CI)

Description

Significance of the 2(1H)-Pyrazinone Scaffold in Organic Chemistry

The 2(1H)-pyrazinone structure is a six-membered heterocyclic ring containing two nitrogen atoms. This scaffold is of considerable interest in organic synthesis and medicinal chemistry for several reasons. It is a core component in a variety of natural products that exhibit notable biological activities. rsc.org For instance, compounds like deoxyaspergillic acid and flavacol, isolated from Aspergillus flavus, are built around this heterocyclic system. rsc.org

Beyond its presence in nature, the 2(1H)-pyrazinone scaffold serves as a versatile building block in the design of novel synthetic molecules. rsc.orgnih.gov Its structure allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the resulting compounds. acs.org This adaptability has made it a key component in the development of pharmacologically active agents. A prominent example is favipiravir, an antiviral drug with a pyrazinone core, which has been approved for treating influenza and investigated for other viral infections. rsc.orgnih.gov Furthermore, synthetic pyrazinone derivatives have been explored as inhibitors for various enzymes, highlighting their potential in addressing a wide range of diseases. rsc.org The ability of the pyrazinone scaffold to act as a stable platform for creating diverse chemical libraries underscores its importance in modern drug discovery programs and combinatorial chemistry. nih.gov

Historical Context of Pyrazinone Synthesis and Discovery

The study of pyrazinones dates back to the early 20th century, with initial papers describing the first synthetic methods. rsc.orgnih.gov However, it was not until the 1940s that research into their preparation gained significant momentum, largely driven by the discovery of their presence in biologically interesting natural products. rsc.orgnih.gov Early synthetic methods often resulted in symmetrically substituted pyrazinones, where the groups at the C-3 and C-6 positions were identical. rsc.orgnih.gov

A notable advancement came in 1942, when Tota and Elderfield reported methods for preparing pyrazinones with different substituents, expanding the accessible chemical space. rsc.orgnih.gov One of the most significant and widely used methods for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgnih.gov This approach, first detailed by R. G. Jones in 1949, has been subject to numerous studies to optimize conditions and understand its regioselectivity. semanticscholar.org Another classical approach, developed by Baxter and Spring in 1947, involves the chemical transformation of diketopiperazines, which are readily available from the dehydration of amino acids. rsc.orgnih.gov Over the decades, chemists have continued to devise new strategies to overcome the limitations of earlier methods, leading to a wide array of versatile and efficient syntheses for this important class of heterocycles. rsc.orgnih.gov

Overview of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) within the Broader Pyrazinone Family

2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) , as its name suggests, is a member of the pyrazinone family where both the C-3 and C-6 positions of the heterocyclic ring are substituted with propyl groups. This specific substitution pattern places it within the subclass of 3,6-dialkyl-2(1H)-pyrazinones. The nature of the alkyl groups at these positions significantly influences the molecule's physical and chemical properties, such as its lipophilicity and steric profile.

The table below provides key identifiers for this specific compound.

| Identifier | Value |

| IUPAC Name | 3,6-dipropyl-1H-pyrazin-2-one |

| CAS Number | 108499-27-8 |

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.25 g/mol |

The study of analogues with varying alkyl chains, such as dimethyl, diethyl, and di-sec-butyl, allows researchers to systematically probe how changes in molecular structure affect the compound's behavior. nih.govchemicalbook.comguidechem.com For example, flavacol, a naturally occurring pyrazinone, is 3,6-diisobutyl-2(1H)-pyrazinone, highlighting that alkyl substitutions are common in nature. semanticscholar.org The dipropyl variant represents a specific point in this homologous series, offering a balance of increased alkyl character compared to smaller analogues like the dimethyl or diethyl versions, which can be valuable for studying structure-activity relationships.

Scope and Objectives of Academic Investigations on 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

Academic investigations into specific compounds like 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) are typically driven by a desire to understand fundamental chemical principles and to explore potential applications. The primary objective is often synthetic methodology. Researchers aim to develop efficient and high-yielding routes to create such 3,6-disubstituted pyrazinones. This involves exploring different combinations of starting materials, such as the appropriate α-amino acid amide and 1,2-dicarbonyl compound, and optimizing reaction conditions.

A second major objective is the characterization of the compound's physicochemical properties. By synthesizing a series of related 3,6-dialkyl-2(1H)-pyrazinones, including the dipropyl variant, scientists can systematically study how the length and branching of the alkyl chains influence properties like solubility, melting point, and chromatographic behavior.

Finally, while this article excludes detailed biological activity, a key motivation for synthesizing libraries of such compounds is often for initial screening in various assays. The goal is to identify how structural modifications on the pyrazinone scaffold impact biological interactions, contributing to the broader understanding of the pharmacophore and guiding future drug design efforts. ontosight.airesearchgate.net The synthesis of the 3,6-dipropyl derivative serves as a data point in this larger exploration of chemical space.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3,6-dipropyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-3-5-8-7-11-9(6-4-2)10(13)12-8/h7H,3-6H2,1-2H3,(H,12,13) |

InChI Key |

LKJOFBWBUTZUKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(C(=O)N1)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Pyrazinone,3,6 Dipropyl 9ci and Substituted Analogues

Strategies for Ring Construction of 2(1H)-Pyrazinones

The formation of the 2(1H)-pyrazinone ring is a key step in the synthesis of 3,6-disubstituted derivatives. The primary approaches involve either building the ring from linear components or chemically modifying a pre-existing heterocyclic structure.

A prevalent strategy for synthesizing the 2(1H)-pyrazinone core involves the condensation of acyclic building blocks. These methods are versatile, allowing for the introduction of various substituents onto the pyrazinone ring.

One of the most significant and widely used one-pot methods for preparing 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This reaction, first detailed by R. G. Jones in 1949 and further developed by Karmas and Spoerri, forms bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. rsc.org

The reaction's regioselectivity is a key consideration when using unsymmetrical 1,2-dicarbonyl compounds. For instance, the reaction between methylglyoxal (B44143) and various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. rsc.org However, the addition of sodium bisulfite to the reaction mixture can favor the formation of the 6-methyl isomer. researchgate.net This methodology has been instrumental in the synthesis of numerous 2(1H)-pyrazinones with potential applications. nih.gov

| Precursor 1 | Precursor 2 | Product | Reference |

| α-Amino acid amide | 1,2-Dicarbonyl compound | 3-Substituted-2(1H)-pyrazinone | rsc.org |

| Various α-amino acid amides | Methylglyoxal | 5-Methyl-2(1H)-pyrazinone (major) | rsc.org |

| α-Amino acid amides | Methylglyoxal with sodium bisulfite | 6-Methyl isomer favored | researchgate.net |

An alternative approach involves the condensation of two main components, one providing the N-1, C-5, and C-6 atoms and the other supplying C-2 and C-3, followed by the introduction of N-4. semanticscholar.org A notable example is the method reported by Tota and Elderfield in 1942 for preparing 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones. semanticscholar.orgrsc.org This synthesis starts with the hydrochloride of a 1,2-disubstituted α-amino ketone and a 2-bromo- or 2-chloro-substituted acid halide. semanticscholar.orgrsc.org The resulting ketoamide is treated with ammonia (B1221849) to form a dihydropyrazine (B8608421), which then yields the corresponding pyrazinone upon air oxidation. rsc.org

| Precursor 1 | Precursor 2 | Intermediate | Final Product | Reference |

| 1,2-Disubstituted α-amino ketone hydrochloride | 2-Bromo- or 2-chloro-substituted acid halide | Ketoamide | 5,6-Disubstituted 2(1H)-pyrazinone | semanticscholar.orgrsc.org |

3,6-Disubstituted 2(1H)-pyrazinones can also be synthesized from 2-chloroketone oximes and α-amino acid esters. nih.govsemanticscholar.org This method constructs the pyrazinone ring by forming bonds between N-1 and C-2, and N-4 and C-5. nih.gov This synthetic route was successfully applied to the preparation of deoxyaspergillic acid, a naturally occurring pyrazinone. nih.govsemanticscholar.org

Many modern approaches focus on one-pot syntheses to improve efficiency. The previously mentioned method of Jones and Karmas and Spoerri, involving the condensation of α-amino acid amides and 1,2-dicarbonyl compounds, is a prime example of an effective one-pot procedure for generating 2(1H)-pyrazinones. nih.govrsc.org These procedures are highly valued for their ability to construct complex heterocyclic systems from simple, readily available acyclic precursors in a single reaction vessel.

An alternative to building the pyrazinone ring from acyclic precursors is the chemical transformation of diketopiperazines (2,5-piperazinediones). semanticscholar.orgrsc.org Diketopiperazines are readily prepared, often through the dehydration of amino acids, making them convenient starting materials. semanticscholar.org

The general strategy involves converting the diketopiperazine into a chlorosubstituted pyrazine (B50134), which is then transformed into the 2(1H)-pyrazinone. semanticscholar.org This is typically achieved by heating the diketopiperazine with a reagent like phosphoryl chloride, which can yield a mixture of mono- and dichloropyrazines. semanticscholar.org The 2-chloropyrazine (B57796) can then be converted to the desired 2(1H)-pyrazinone by treatment with an alkali or with sodium ethoxide followed by acid hydrolysis. semanticscholar.org

This method was used to synthesize 3,6-dimethyl-2(1H)-pyrazinone from DL-alanine anhydride (B1165640) and 3,6-(di-sec-butyl)-2(1H)-pyrazinone from DL-isoleucine anhydride. semanticscholar.org The direct conversion of a diketopiperazine to a 2(1H)-pyrazinone by treatment with phosphoryl chloride has also been reported, as in the synthesis of 3,6-diisobutyl-2(1H)-pyrazinone (Flavacol) from DL-leucine anhydride. semanticscholar.orgrsc.org Using unsymmetrical diketopiperazines, such as DL-leucyl-isoleucyl anhydride, allows for the synthesis of unsymmetrically substituted pyrazinones like 3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone, an isomer of deoxyaspergillic acid. nih.govrsc.org

| Diketopiperazine Precursor | Reagent | Product(s) | Reference |

| DL-Alanine anhydride | Phosphoryl chloride, then alkali/hydrolysis | 3,6-Dimethyl-2(1H)-pyrazinone | semanticscholar.org |

| DL-Isoleucine anhydride | Phosphoryl chloride, then alkali/hydrolysis | 3,6-(Di-sec-butyl)-2(1H)-pyrazinone | semanticscholar.org |

| DL-Leucine anhydride | Phosphoryl chloride | 3,6-Diisobutyl-2(1H)-pyrazinone (Flavacol) | semanticscholar.orgrsc.org |

| DL-Leucyl-isoleucyl anhydride | Phosphoryl chloride | 3-(sec-Butyl)-6-isobutyl-2(1H)-pyrazinone | nih.govrsc.org |

Transformations from Diketopiperazines

Conversion via Halogenated Pyrazine Intermediates

A well-established route to 3,6-dialkyl-2(1H)-pyrazinones involves a two-step process starting from a symmetrically substituted diketopiperazine. This method, first developed in the mid-20th century, utilizes a halogenated pyrazine as a key intermediate. semanticscholar.org

The general pathway is as follows:

Chlorination: The precursor, a 3,6-dialkylpiperazine-2,5-dione, is treated with a strong chlorinating agent, typically phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). Heating this mixture results in the formation of a 2-chloro-3,6-dialkylpyrazine, and in some cases, a 2,5-dichloro-3,6-dialkylpyrazine byproduct. semanticscholar.orggoogle.com

Hydrolysis: The isolated 2-chloro-3,6-dialkylpyrazine is subsequently hydrolyzed to the target 2(1H)-pyrazinone. This can be achieved by treatment with an alkali solution, such as sodium hydroxide, or through a two-step process involving reaction with sodium ethoxide followed by hydrolysis with hydrochloric acid. semanticscholar.org

This methodology has been successfully applied to synthesize various 3,6-disubstituted analogues, as detailed in the table below.

| Precursor (Diketopiperazine) | Product (2(1H)-Pyrazinone) | Key Reagents | Reference |

| DL-Alanine anhydride | 3,6-Dimethyl-2(1H)-pyrazinone | 1. POCl₃ 2. Alkali/Acid Hydrolysis | semanticscholar.org |

| DL-Isoleucine anhydride | 3,6-(Di-sec-butyl)-2(1H)-pyrazinone | 1. POCl₃ 2. Alkali/Acid Hydrolysis | semanticscholar.org |

Direct Dehydration Approaches

A more direct conversion of diketopiperazines to 2(1H)-pyrazinones can also be achieved, sometimes obviating the need to isolate the halogenated intermediate. In this approach, treatment of the diketopiperazine with phosphoryl chloride can directly yield the 2(1H)-pyrazinone, alongside a mixture of chloropyrazines. semanticscholar.orgrsc.org This transformation is thought to proceed through the formation of a monochloro dihydropyrazine intermediate, which then spontaneously loses hydrogen chloride (HCl) to form the more stable pyrazinone ring. semanticscholar.org

This direct dehydration has been instrumental in the synthesis and structural elucidation of natural products like flavacol. semanticscholar.orgrsc.org

| Precursor (Diketopiperazine) | Product (2(1H)-Pyrazinone) | Reagent | Notes | Reference |

| DL-Phenylglycine anhydride | 3,6-Diphenyl-2(1H)-pyrazinone | POCl₃ | Proceeds via presumed loss of HCl from a monochloro dihydropyrazine intermediate. | semanticscholar.org |

| DL-Leucine anhydride | 3,6-Diisobutyl-2(1H)-pyrazinone (Flavacol) | POCl₃ | Yields the pyrazinone along with a mixture of chloropyrazines. | semanticscholar.orgrsc.org |

Alternative Cyclization and Rearrangement Pathways

Beyond the diketopiperazine routes, several other methods exist for constructing the 2(1H)-pyrazinone ring from acyclic precursors. These alternative pathways offer versatility in accessing a wide range of substituted analogues.

Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds: This important one-pot approach involves the condensation of an α-amino acid amide (or its hydrohalide salt) with a 1,2-dicarbonyl compound, such as glyoxal or methylglyoxal. This reaction, known as the method of Jones and Karmas & Spoerri, forms two bonds (N-1 to C-6 and N-4 to C-5) to construct the pyrazinone ring. semanticscholar.orgrsc.org The regioselectivity can be influenced by the reaction conditions and the specific dicarbonyl compound used. researchgate.net

Synthesis from 2-Chloro Ketone Oximes and α-Amino Acid Esters: This method builds the pyrazinone ring by forming bonds between N-1 and C-2, and between N-4 and C-5. It has been successfully utilized for the preparation of 3,6-disubstituted 2(1H)-pyrazinones, including the natural product deoxyaspergillic acid. semanticscholar.orgrsc.org

Synthesis from α-Amino Ketones and α-Haloacetyl Halides: In this approach, condensation of an α-amino ketone hydrochloride with a 2-bromo- or 2-chloro-substituted acid halide forms a ketoamide. Subsequent treatment with ammonia leads to a dihydropyrazine, which yields the final 2(1H)-pyrazinone upon air oxidation. semanticscholar.org

Specific Synthetic Routes for 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

The synthesis of the specific target compound, 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), can be effectively achieved using the diketopiperazine-based methodologies described above.

Precursor Selection and Preparation

The key precursor for the synthesis of 3,6-dipropyl-2(1H)-pyrazinone is 3,6-dipropylpiperazine-2,5-dione . This cyclic dipeptide is derived from the amino acid norvaline.

The preparation of this precursor involves two main steps:

Synthesis of Norvaline: The starting amino acid, norvaline, can be synthesized from n-valeric acid through a sequence of α-bromination followed by ammonolysis. google.com

Cyclodimerization: 3,6-Dipropylpiperazine-2,5-dione is prepared by the self-condensation of norvaline or its corresponding ester. A common laboratory and industrial method involves heating the amino acid in a high-boiling point solvent such as ethylene glycol to induce dehydration and cyclization. google.comresearchgate.net

Optimized Reaction Conditions and Parameters

With the 3,6-dipropylpiperazine-2,5-dione precursor in hand, the conversion to the target pyrazinone can proceed via the halogenated intermediate route, which allows for better control and potentially higher yields compared to direct dehydration.

Step 1: Synthesis of 2-Chloro-3,6-dipropylpyrazine

Reagents: The diketopiperazine is reacted with excess phosphoryl chloride (POCl₃). The addition of tetramethylammonium chloride (Me₄NCl) can facilitate the reaction. google.com

Solvent: The reaction can be run neat or in a suitable high-boiling point solvent.

Temperature: The mixture is typically heated to reflux to ensure complete reaction.

Quenching: A critical step is the quenching of the reaction mixture. To avoid hydrolysis of the desired 2-chloropyrazine product by the strong acids (HCl, H₃PO₄) generated from the reaction of POCl₃ with water, the mixture should be carefully quenched in an aqueous basic solution, such as 10-15% sodium hydroxide. google.com

Step 2: Hydrolysis to 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

Reagents: The purified 2-chloro-3,6-dipropylpyrazine is subjected to hydrolysis. This is typically achieved by heating with an aqueous or alcoholic solution of a strong base like sodium hydroxide.

Alternative: Alternatively, reaction with sodium ethoxide in ethanol, followed by acidification and hydrolysis, can also yield the final product. semanticscholar.org

Monitoring: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting chloropyrazine is consumed.

Purification and Isolation Techniques

The final step in the synthesis is the purification and isolation of the pure 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI).

Extraction: After the hydrolysis step is complete, the reaction mixture is typically neutralized and the product is extracted into a water-immiscible organic solvent, such as dichloromethane, ethyl acetate (B1210297), or diethyl ether.

Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and impurities.

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Chromatography: The resulting crude product is often purified by column chromatography on silica gel. A gradient of solvents, such as hexane and ethyl acetate, is used to elute the compound from the column, separating it from any unreacted starting material or byproducts.

Recrystallization: The final purification is typically achieved by recrystallization from a suitable solvent or solvent mixture to yield the 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) as a pure crystalline solid.

Regioselective Synthesis of 3,6-Disubstituted 2(1H)-Pyrazinones

The regioselective synthesis of 3,6-disubstituted 2(1H)-pyrazinones is crucial for controlling the specific placement of functional groups, which in turn dictates the molecule's biological activity. Several methods have been developed to achieve this selectivity.

One of the most prominent one-pot condensation methods involves the reaction of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org This approach is foundational for creating the pyrazinone ring with substituents at the 3 and 6 positions. The regioselectivity of this reaction has been a subject of study to optimize conditions and expand its applicability to a variety of starting materials. rsc.org

Another effective method for synthesizing 3,6-disubstituted 2(1H)-pyrazinones involves the reaction of 2-chloro ketone oximes with α-amino acid esters. This strategy leads to the formation of bonds between N-1 and C-2, and N-4 and C-5 of the pyrazinone core. rsc.org This method was successfully applied in the preparation of deoxyaspergillic acid, a naturally occurring pyrazinone derivative. rsc.org

A versatile approach reported by Vekemans et al. allows for the preparation of 3,5-dihalo-2(1H)-pyrazinones. This method treats an α-aminonitrile with an excess of an oxalyl halide. The substituents at the N-1 and C-6 positions of the pyrazinone are determined by the α-aminonitrile, which is typically synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. rsc.org

The following table summarizes a selection of regioselective synthetic routes for 3,6-disubstituted 2(1H)-pyrazinones.

| Starting Materials | Reaction Conditions | Product Type | Key Features |

| α-Amino acid amides and 1,2-dicarbonyl compounds | One-pot condensation | 3,6-Disubstituted 2(1H)-pyrazinones | Forms N-1 to C-6 and N-4 to C-5 bonds |

| 2-Chloro ketone oximes and α-amino acid esters | - | 3,6-Disubstituted 2(1H)-pyrazinones | Forms N-1 to C-2 and N-4 to C-5 bonds |

| α-Aminonitriles and oxalyl halides | Toluene or o-dichlorobenzene, 70–100 °C or room temperature | 3,5-Dihalo-2(1H)-pyrazinones | Substituents at N-1 and C-6 are derived from the α-aminonitrile |

Green Chemistry Approaches in Pyrazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazinones to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods. rasayanjournal.co.in While specific green methodologies for 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) are not extensively detailed in the provided search results, the general principles are applicable.

One described green and simple route to 2(1H)-pyrazinones involves the nucleophilic attack of a primary amine on an α-chloro oxime. rsc.org This reaction proceeds through a base-catalyzed tautomerization and subsequent water elimination. However, this method has limitations and is not suitable for all aliphatic α-chlorinated oximes or aromatic amines. rsc.org

Microwave-assisted synthesis is a key green chemistry technique that can significantly shorten reaction times and increase yields in the synthesis of nitrogen-containing heterocycles. rasayanjournal.co.innih.gov This method has been successfully used for pyrazole (B372694) derivatives and could be adapted for pyrazinone synthesis. nih.gov Solvent-free reaction conditions, often coupled with microwave activation, further enhance the green credentials of a synthetic route by eliminating the need for potentially harmful solvents. rasayanjournal.co.innih.gov

The use of catalysts, multicomponent reactions (MCRs), and ultrasonic synthesis are other green chemistry strategies that have been applied to the synthesis of related heterocyclic compounds like pyrimidines and could be explored for pyrazinones. rasayanjournal.co.in These methods often lead to higher yields, simpler workup procedures, and a reduction in byproducts. rasayanjournal.co.in

The table below outlines some green chemistry approaches applicable to pyrazinone synthesis.

| Green Chemistry Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, and increased reaction rates. rasayanjournal.co.innih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent or in the presence of a minimal amount of a benign solvent. | Reduced waste, easier product separation, and avoidance of toxic solvents. rasayanjournal.co.innih.gov |

| Catalysis | Employing catalysts to facilitate reactions, often under milder conditions. | Increased reaction efficiency, selectivity, and reduced energy consumption. rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, atom economy, and reduced waste generation. rasayanjournal.co.in |

| Ultrasonic Synthesis | Using ultrasound to promote chemical reactions. | Shorter reaction times and improved yields. bme.hu |

Chemical Reactivity and Transformation Mechanisms of the 2 1h Pyrazinone Nucleus

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyrazinone ring is generally challenging. The pyrazinone nucleus is considered an electron-deficient system due to the presence of two electronegative nitrogen atoms and the electron-withdrawing effect of the carbonyl group. stackexchange.com This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. uci.edumasterorganicchemistry.com

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Outcome for 3,6-dipropyl-2(1H)-pyrazinone |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Reaction is expected to be slow; potential for substitution at the C-5 position. youtube.com |

| Halogenation | Br₂ / FeBr₃ | Ring deactivation makes this reaction difficult. youtube.com |

| Sulfonation | SO₃ / H₂SO₄ | Requires forcing conditions; likely C-5 sulfonation. |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ | Generally unsuccessful on strongly deactivated rings. uci.eduyoutube.com |

Nucleophilic Addition and Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazinone ring makes it susceptible to nucleophilic reactions. Nucleophilic attack can occur at the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms and the carbonyl group.

Studies on related 3,5-dihalo-2(1H)-pyrazinones show that the C-3 position, part of an imidoyl chloride moiety, is highly reactive towards nucleophiles, proceeding through an addition/elimination mechanism. nih.gov Similarly, the C-5 position can be functionalized. nih.gov For 3,6-dipropyl-2(1H)-pyrazinone, while the propyl groups are not leaving groups like halogens, nucleophilic addition to the ring is a plausible pathway, potentially leading to dearomatization or subsequent rearrangement, especially under forcing conditions or with strong nucleophiles.

Oxidation and Reduction Pathways

The pyrazinone nucleus can undergo both oxidation and reduction, which involves changes in the oxidation state of the ring atoms. masterorganicchemistry.com

Oxidation: The synthesis of 2(1H)-pyrazinones often involves a final oxidation step. For instance, a dihydropyrazine (B8608421) intermediate can be oxidized to the aromatic pyrazinone using air or other oxidizing agents like manganese dioxide. nih.govrsc.orgsemanticscholar.org This indicates the stability of the aromatic pyrazinone system as an oxidation product.

Reduction: The pyrazinone ring can be reduced to its corresponding dihydropyrazine or piperazine (B1678402) derivatives. For example, the reduction of 1-hydroxy-2(1H)-pyrazinones to the corresponding pyrazinones can be achieved with reagents like hydrazine, suggesting the N-O bond is susceptible to reduction. rsc.org Catalytic hydrogenation or the use of strong reducing agents would likely reduce the C=C and C=N bonds within the ring.

Ring-Opening and Ring-Closing Transformations

The pyrazinone ring can participate in transformations that involve breaking and forming the heterocyclic ring structure. These reactions provide pathways to different heterocyclic systems.

One significant transformation pathway involves addition- and ring-opening/ring-closing (ANRORC) mechanisms. researchgate.net For pyrazinone derivatives, quaternization of a ring nitrogen can make the ring susceptible to nucleophilic attack, leading to a ring-opened intermediate. This intermediate can then re-cyclize to form a new ring system. For example, pyridiniums can be converted to anilines through such a sequence. researchgate.net

Furthermore, the azadiene system within the pyrazinone ring can undergo cycloaddition reactions, which can be considered a form of ring transformation, leading to fused heterocyclic systems. nih.gov A notable example is the skeletal rearrangement of diazabicyclo[3.2.1]octanes, formed from 3-oxidopyrazinium cycloadditions, into diazabicyclo[2.2.2]octanes. acs.org

Reactions Involving Side Chains (Propyl Groups)

The two propyl groups attached to the pyrazinone core at positions 3 and 6 have their own characteristic reactivity, primarily at the benzylic-like positions (the carbon atom of the propyl group directly attached to the pyrazinone ring).

Oxidation: A common reaction for alkyl groups on aromatic rings is side-chain oxidation. lumenlearning.com Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can oxidize the alkyl group to a carboxylic acid. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. lumenlearning.comlibretexts.org Therefore, both propyl groups in 3,6-dipropyl-2(1H)-pyrazinone can be oxidized to carboxylic acid groups, yielding pyrazinone-3,6-dicarboxylic acid.

Halogenation: The benzylic position of the propyl groups is also susceptible to radical halogenation. Using N-bromosuccinimide (NBS) with a radical initiator (like light or peroxide) allows for the selective bromination of the benzylic carbon, which is stabilized by the aromatic ring. lumenlearning.com This would yield 3-(1-bromopropyl)-6-propyl-2(1H)-pyrazinone and/or 3,6-bis(1-bromopropyl)-2(1H)-pyrazinone.

Table 2: Reactivity of Propyl Side Chains

| Reaction | Reagents | Product |

|---|---|---|

| Side-Chain Oxidation | KMnO₄, H₂O, heat | Pyrazinone-3,6-dicarboxylic acid |

| Benzylic Bromination | NBS, CCl₄, light | 3-(1-Bromopropyl)- and/or 3,6-Bis(1-bromopropyl)-2(1H)-pyrazinone |

Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine (B50134) and pyrazinone rings. nih.govtuwien.at These reactions typically require a halide or pseudohalide on the ring as a leaving group. To apply these methods to 3,6-dipropyl-2(1H)-pyrazinone, it would first need to be halogenated, for instance at the C-5 position.

Common coupling reactions include:

Suzuki Coupling: Palladium-catalyzed reaction of a halopyrazinone with an organoboron reagent (e.g., boronic acid) to form C-C bonds. researchgate.net

Sonogashira Coupling: Palladium-catalyzed reaction between a halopyrazinone and a terminal alkyne, often with a copper co-catalyst, to form a C-C bond with an alkynyl group. researchgate.netrsc.org

Heck Coupling: Palladium-catalyzed reaction of a halopyrazinone with an alkene to form a new C-C bond. researchgate.net

Stille Coupling: Palladium-catalyzed coupling of a halopyrazinone with an organotin compound. researchgate.net

Negishi Coupling: Palladium- or nickel-catalyzed reaction involving an organozinc reagent. rsc.org

These reactions allow for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkenyl, alkynyl) onto the pyrazinone core, demonstrating the versatility of this scaffold in synthetic chemistry. nih.govrsc.org

1,3-Dipolar Cycloaddition Reactions of 3-Oxidopyraziniums

2(1H)-Pyrazinones can be converted into highly reactive 1,3-dipoles known as 3-oxidopyraziniums. acs.org These are azomethine ylides that readily undergo 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes and alkynes. wikipedia.orgresearchgate.netijrpc.com This reaction, sometimes called the Huisgen cycloaddition, is a powerful method for constructing five-membered rings. wikipedia.org

The 3-oxidopyrazinium derived from 3,6-dipropyl-2(1H)-pyrazinone (by N-alkylation followed by deprotonation) would react with a dipolarophile like methyl acrylate. sciforum.net This [3+2] cycloaddition typically occurs across the C-2 and C-6 positions of the 1,3-dipole, leading to the formation of a bridged bicyclic system, specifically a 3,8-diazabicyclo[3.2.1]octane derivative. acs.orgsciforum.net These reactions are of significant interest as they create complex, stereochemically rich structures from relatively simple starting materials. sciforum.net

Derivatization and Analog Development of 2 1h Pyrazinone,3,6 Dipropyl 9ci

Strategies for Introducing Diverse Substituents

The derivatization of the 2(1H)-pyrazinone, 3,6-dipropyl-(9CI) scaffold can be achieved through several synthetic routes, targeting the nitrogen and carbon atoms of the heterocyclic ring. These strategies enable the generation of a wide array of analogs with varied structural features.

N-Alkylation and N-Arylation Strategies

Modification at the N-1 position of the pyrazinone ring is a common strategy to introduce structural diversity. While direct N-alkylation of 2(1H)-pyrazinones can sometimes lead to a mixture of N- and O-alkylated products, specific reaction conditions can favor the desired N-substitution.

N-Alkylation: The alkylation of the nitrogen atom can be achieved using various alkylating agents in the presence of a suitable base. For instance, the reaction of a 3,6-disubstituted-2(1H)-pyrazinone with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) typically yields the corresponding N-alkylated product. The choice of base and solvent is crucial to control the regioselectivity of the reaction.

N-Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of N-aryl bonds. nih.gov Conditions such as the Buchwald-Hartwig amination can be employed, reacting the pyrazinone with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the N-1 position.

| Reagent/Catalyst System | Type of Substitution | Potential Product from 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) |

| Alkyl halide (e.g., CH3I), NaH, DMF | N-Alkylation | 1-Methyl-3,6-dipropyl-2(1H)-pyrazinone |

| Aryl halide, Pd catalyst, phosphine ligand, base | N-Arylation | 1-Aryl-3,6-dipropyl-2(1H)-pyrazinone |

Substitution at C-3, C-5, and C-6 Positions

Functionalization at the carbon atoms of the pyrazinone ring is essential for exploring the structure-activity relationships of these compounds. For 2(1H)-pyrazinone, 3,6-dipropyl-(9CI), the C-5 position is a primary target for introducing further diversity.

One effective method involves the use of halogenated pyrazinone intermediates. For example, starting from a dihalopyrazinone, selective and sequential substitution can be achieved using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, as well as nucleophilic aromatic substitution (SNAr) reactions. nih.gov This approach allows for the controlled introduction of various substituents at the C-3, C-5, and C-6 positions. While the starting material in this article is already substituted at the 3 and 6 positions with propyl groups, similar strategies could be envisioned starting from a dihalopyrazinone and introducing the propyl groups sequentially, followed by functionalization at the C-5 position.

Direct C-H functionalization is an increasingly popular and atom-economical method for modifying heterocyclic compounds. mdpi.com While specific examples for 3,6-dipropyl-2(1H)-pyrazinone are not prevalent, methods developed for similar heterocycles like quinoxalin-2(1H)-ones, such as radical alkylation or arylation, could potentially be adapted. mdpi.com

| Reaction Type | Position of Substitution | Potential Reagents |

| Suzuki Coupling | C-5 | Arylboronic acid, Pd catalyst, base |

| Stille Coupling | C-5 | Organostannane, Pd catalyst |

| SNAr | C-5 | Amines, alkoxides, thiols |

| C-H Functionalization | C-5 | Alkyl radicals, aryl radicals |

Synthesis of Pyrrolo-Pyrazinone Derivatives

The fusion of a pyrrole (B145914) ring to the pyrazinone core gives rise to pyrrolo[1,2-a]pyrazinones, a class of compounds that has garnered significant attention due to their presence in marine alkaloids and their potential as kinase inhibitors. nih.govnih.gov The synthesis of these fused systems can be approached in several ways, often starting from a substituted pyrrole or by constructing the pyrrole ring onto the pyrazinone scaffold.

A common strategy involves the cyclization of an N-substituted pyrrole-2-carboxamide. nih.gov For the synthesis of a derivative related to 3,6-dipropyl-2(1H)-pyrazinone, one could envision a multi-step sequence starting from a suitably substituted pyrrole. An alternative "pyrazinone-first" strategy could involve the derivatization of the 3,6-dipropyl-2(1H)-pyrazinone to introduce a functional group that can then participate in a cyclization to form the fused pyrrole ring.

The discovery of pyrrolo[1,2-a]pyrazinones as potent and selective inhibitors of PIM kinases has spurred the development of synthetic routes to access these complex scaffolds. nih.gov These efforts have led to the optimization of lead compounds with improved pharmacokinetic properties. nih.gov

Structural Design and Library Synthesis

The systematic exploration of the chemical space around the 2(1H)-pyrazinone, 3,6-dipropyl-(9CI) core relies on the principles of structural design and the efficient synthesis of compound libraries. The goal is to generate a diverse set of analogs to identify compounds with desired biological activities.

The design of such libraries often involves computational methods to predict the physicochemical properties and potential bioactivity of the target molecules. Based on these predictions, substituents are chosen to probe different regions of the target's binding site. Rapid solution-phase synthesis techniques are often employed to accelerate the production of these libraries. These methods are designed to be robust and high-yielding, allowing for the creation of a large number of compounds in a short amount of time.

Investigation of Steric and Electronic Effects of Substituents on Reactivity

The nature of the substituents on the pyrazinone ring significantly influences its reactivity. Both steric and electronic effects play a crucial role in determining the outcome of chemical transformations.

Steric Effects: The size of the substituents at the C-3 and C-6 positions can hinder the approach of reagents to the heterocyclic ring. For instance, bulky substituents can influence the regioselectivity of N-alkylation or C-H functionalization reactions. In the case of 3,6-dipropyl-2(1H)-pyrazinone, the propyl groups exert a moderate steric influence that must be considered when planning further derivatization.

Electronic Effects: The electronic properties of the substituents modulate the electron density of the pyrazinone ring. Electron-donating groups, such as alkyl groups, increase the electron density and can affect the nucleophilicity of the ring nitrogen and the susceptibility of the ring to electrophilic attack. Conversely, electron-withdrawing groups would decrease the electron density, making the ring more susceptible to nucleophilic attack.

Synthesis of Dimers and Oligomers Incorporating the Pyrazinone Core

The synthesis of molecules containing multiple pyrazinone units, either as dimers or oligomers, represents a strategy to create larger, more complex structures with potentially novel biological activities. These multivalent ligands can exhibit enhanced binding affinity and selectivity for their biological targets.

One approach to creating such structures involves the synthesis of symmetric or asymmetric dimers where two pyrazinone cores are connected by a linker. For example, opioidmimetics have been synthesized by linking two pharmacophores to a central pyrazinone platform. This was achieved by synthesizing dipeptidyl chloromethylketone intermediates that were then used to construct the dimeric structures. A similar strategy could be employed to link two 3,6-dipropyl-2(1H)-pyrazinone units, varying the length and nature of the linker to optimize biological activity.

Structure-Reactivity Relationship Studies of Derivatives of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

The reactivity of the 2(1H)-pyrazinone core and its derivatives is a subject of ongoing research, driven by the desire to fine-tune the chemical properties of these molecules for various applications. The introduction of different substituents onto the pyrazinone ring can significantly alter its electronic properties and, consequently, its reactivity towards various chemical transformations. This section delves into the structure-reactivity relationships of derivatives of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), focusing on how structural modifications influence their chemical behavior.

The electronic nature of substituents on the pyrazinone ring plays a pivotal role in dictating its reactivity. In general, aromatic substitution reactions are among the most studied transformations in organic chemistry. researchgate.net The presence of electron-donating or electron-withdrawing groups on the aromatic ring can either activate or deactivate the ring towards electrophilic attack. researchgate.net For instance, alkyl groups, such as the propyl groups in 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), are known to be electron-donating through an inductive effect, which can influence the regioselectivity of electrophilic substitution reactions. irjet.net

Systematic studies on substituted pyrazinone derivatives have provided insights into how different functional groups affect their reactivity. For example, the synthesis of various 3,5- and 3,6-disubstituted-2(1H)-pyrazinones has been achieved through selective and sequential substitution of dihalogenated pyrazinone intermediates. rsc.org These studies have utilized palladium-catalyzed cross-coupling and SNAr reactions to introduce a variety of substituents, demonstrating the versatility of the pyrazinone scaffold for chemical modification. rsc.org

The reactivity of the pyrazinone ring is not limited to substitution reactions. Cycloaddition reactions, particularly those with inverse electron demand, are a powerful tool for the construction of fused heterocyclic systems. The pyrazinone ring can act as a diene in Diels-Alder reactions. The efficiency and regioselectivity of these cycloadditions are highly dependent on the nature of the substituents on the pyrazinone ring and the dienophile. For instance, the presence of electron-withdrawing groups on the pyrazinone ring can enhance its reactivity in inverse-electron-demand Diels-Alder reactions.

While specific kinetic data for the derivatives of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) are not extensively documented in publicly available literature, the general principles of structure-reactivity relationships observed in related heterocyclic systems can be extrapolated. The following table summarizes the expected influence of different types of substituents on the reactivity of the pyrazinone ring based on established chemical principles.

| Substituent Type | Position of Substitution | Expected Effect on Reactivity | Reaction Type |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | C-5 | Increased reactivity towards electrophilic substitution | Electrophilic Aromatic Substitution |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | C-5 | Decreased reactivity towards electrophilic substitution; Increased reactivity in inverse-electron-demand cycloadditions | Electrophilic Aromatic Substitution, Diels-Alder Reaction |

| Halogens (e.g., -Cl, -Br) | C-3, C-5 | Deactivation towards electrophilic substitution; Can serve as a leaving group in nucleophilic aromatic substitution | Electrophilic/Nucleophilic Aromatic Substitution |

It is important to note that the interplay of steric and electronic effects can lead to complex reactivity patterns that may not always be straightforward to predict. Detailed mechanistic studies, often involving computational chemistry, are crucial for a comprehensive understanding of the structure-reactivity relationships in this class of compounds. For example, computational studies on the cycloaddition reactions of nitrilimines with thioaurones have provided detailed insights into the reaction mechanism and the factors governing regioselectivity. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrazinone,3,6 Dipropyl 9ci and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), with a chemical formula of C10H16N2O, the exact mass can be calculated and compared with the experimentally determined value.

The theoretical monoisotopic mass of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) is calculated to be 180.1263 g/mol . An analogous compound, 3,6-bis(1-methylpropyl)-2(1H)-pyrazinone, an isomer with the formula C12H20N2O, has a calculated molecular weight of 208.30 g/mol . nih.gov In a typical HRMS experiment, the target molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high precision. The resulting data would be expected to show a molecular ion peak [M+H]+ at m/z 181.1335 for the protonated form of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI). The high accuracy of the measurement, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For pyranopyrazol-6-ones, a related heterocyclic system, fragmentation is often initiated by the elimination of a carbonyl group (CO). researchgate.net A similar initial loss could be expected for 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), followed by fragmentation of the propyl side chains.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M]•+ | C10H16N2O | 180.1263 |

| [M+H]+ | C10H17N2O | 181.1335 |

| [M+Na]+ | C10H16N2ONa | 203.1154 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution and the solid state.

Two-dimensional (2D) NMR techniques are crucial for assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), this would show correlations within each propyl group (between the α-CH₂, β-CH₂, and γ-CH₃ protons) and potentially a weak correlation between the NH proton and the adjacent ring proton if present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the propyl chains and the pyrazinone ring based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the propyl groups and the pyrazinone ring. For instance, correlations would be expected from the α-CH₂ protons of the propyl groups to the C3 and C6 carbons of the pyrazinone ring. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N-H) | 8.0 - 9.0 | - | C2, C6 |

| 2 (C=O) | - | 155 - 165 | - |

| 3 (C) | - | 140 - 150 | α-CH₂ (propyl at C3) |

| 5 (C-H) | 6.5 - 7.5 | 115 - 125 | C3, C6 |

| 6 (C) | - | 145 - 155 | α-CH₂ (propyl at C6) |

| α-CH₂ (propyl at C3) | 2.5 - 3.0 | 30 - 40 | C3, β-CH₂ |

| β-CH₂ (propyl at C3) | 1.5 - 2.0 | 20 - 30 | α-CH₂, γ-CH₃ |

| γ-CH₃ (propyl at C3) | 0.8 - 1.2 | 10 - 15 | α-CH₂, β-CH₂ |

| α-CH₂ (propyl at C6) | 2.5 - 3.0 | 30 - 40 | C6, β-CH₂ |

| β-CH₂ (propyl at C6) | 1.5 - 2.0 | 20 - 30 | α-CH₂, γ-CH₃ |

| γ-CH₃ (propyl at C6) | 0.8 - 1.2 | 10 - 15 | α-CH₂, β-CH₂ |

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state and is particularly useful for studying polymorphism, where a compound can exist in different crystal forms. youtube.com While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR can probe these interactions, which are sensitive to the local environment and packing in the crystal lattice. mdpi.comnih.gov

For 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), different polymorphs would likely exhibit distinct ¹³C and ¹⁵N chemical shifts in their ssNMR spectra due to differences in intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and variations in the conformation of the propyl chains. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra. mdpi.com Although no specific studies on the polymorphism of this compound have been reported, ssNMR remains a powerful, albeit less common, tool for such investigations in the broader field of materials science. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) has not been reported, analysis of related structures, such as pyrazine-2(1H)-thione and other substituted pyrazinones, provides insights into the expected structural features. nih.govrsc.org

The pyrazinone ring is expected to be nearly planar. In the solid state, molecules of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) would likely form hydrogen-bonded dimers or chains through the N-H and C=O groups. The propyl substituents may adopt various conformations to optimize crystal packing. For substituted pyrazole (B372694) derivatives, X-ray analysis has been used to confirm their molecular structure. nih.gov Similarly, for chloro-substituted pyrazin-2-amine copper(I) bromide complexes, X-ray diffraction revealed the coordination polymers formed through halogen and hydrogen bonding. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. The vibrational modes of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) can be predicted by analogy with related compounds like pyrazinamide (B1679903) and pyridine. researchgate.netnih.gov

N-H Stretch: A characteristic N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The exact position and shape of this band can be indicative of the extent of hydrogen bonding in the solid state.

C=O Stretch: A strong absorption corresponding to the C=O stretching of the amide group should appear in the region of 1650-1680 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazinone ring are expected to be found in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Stretches: The aliphatic C-H stretching vibrations of the propyl groups will be observed around 2850-3000 cm⁻¹.

A detailed vibrational analysis, often supported by theoretical calculations using methods like Density Functional Theory (DFT), can help in the complete assignment of the observed bands. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (amide) | Stretch | 1650 - 1680 |

| C=N / C=C (ring) | Stretch | 1400 - 1600 |

| C-H | Bend | 1350 - 1470 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

If the propyl groups in 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) were replaced with, for example, sec-butyl groups, the molecule would be chiral. In such cases, or for derivatives with chiral centers, Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to separate the enantiomers and determine the enantiomeric purity of the sample. nih.govasianpubs.org

The development of a chiral HPLC method typically involves screening various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds. researchgate.net The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. For pyridazinone derivatives, successful enantiomeric separation has been achieved using Chiralcel columns with mobile phases consisting of hexane, ethanol, and 2-propanol. nih.gov A similar approach could be adapted for chiral derivatives of 2(1H)-pyrazinone. The method would need to be validated for linearity, accuracy, and precision to ensure reliable quantification of the enantiomeric excess. nih.govpensoft.net

Computational and Theoretical Investigations of 2 1h Pyrazinone,3,6 Dipropyl 9ci

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be instrumental in understanding the electronic properties of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI). These calculations could provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The distribution of electron density and the molecular electrostatic potential surface could reveal information about the molecule's polarity and potential sites for electrophilic and nucleophilic attack. Furthermore, calculations of thermodynamic parameters like the heat of formation and Gibbs free energy would quantify its stability.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), this could involve studying its synthesis, degradation, or its interaction with biological targets.

Transition State Analysis

By mapping the potential energy surface of a reaction, computational methods can locate the transition state structures. The energy of the transition state determines the activation energy of the reaction, providing critical information about the reaction kinetics. For instance, studying the N-alkylation or other functionalizations of the pyrazinone ring would involve identifying the corresponding transition states.

Reaction Coordinate Mapping

Mapping the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products confirms that the identified transition state correctly connects the desired species. This provides a detailed picture of the geometric changes that the molecule undergoes throughout the reaction.

Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule. For 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), calculating the nuclear magnetic shielding tensors would allow for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted spectra can be invaluable for the structural elucidation and verification of synthesized compounds. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum, helping to identify the characteristic vibrational modes of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could provide a detailed understanding of the dynamic behavior of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations track the movements of all atoms in the system over time, offering insights into conformational flexibility, solvent effects, and the thermodynamics of binding to a receptor.

Advanced Synthetic Applications of 2 1h Pyrazinone,3,6 Dipropyl 9ci As a Chemical Building Block

Utilization in Multi-Component Reactions (MCRs) for Scaffold Construction

While the broader class of pyrazinones has been employed in multi-component reactions (MCRs), specific documented examples detailing the use of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) in this context are not extensively reported in publicly available literature. However, the inherent reactivity of the pyrazinone core suggests its potential as a valuable component in the design of novel MCRs. The endocyclic amide and the enamine-like functionalities provide reactive sites for condensation and cycloaddition reactions, which are the cornerstones of MCRs.

The general reactivity of 2(1H)-pyrazinones in MCRs often involves the activation of the C-5 and C-6 positions, as well as the N-1 and O-2 atoms. For the 3,6-dipropyl substituted variant, the propyl groups at positions 3 and 6 would sterically and electronically influence the reactivity of the heterocyclic ring, potentially leading to unique selectivity in MCRs. Future research could explore the participation of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) in Ugi, Passerini, or other named MCRs to rapidly generate libraries of complex molecules with diverse substitution patterns.

Role in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems often relies on the use of pre-functionalized building blocks that can undergo further chemical transformations. 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) serves as a valuable precursor for the synthesis of more elaborate heterocyclic structures. One of the primary methods for its own synthesis involves the treatment of 2-chloro-3,6-dipropylpyrazine with 6 M hydrochloric acid under reflux, which yields the desired pyrazinone in high purity. epdf.pub

The resulting 3,6-dipropyl-2(1H)-pyrazinone can then be subjected to a variety of chemical modifications. For instance, the nitrogen and oxygen atoms of the pyrazinone ring can be targeted for alkylation, acylation, or other functionalizations. The carbon backbone of the pyrazinone can also participate in cycloaddition reactions, serving as a diene or dienophile, to construct fused heterocyclic systems. The propyl substituents, while seemingly simple alkyl groups, can also be functionalized through radical reactions or other means to introduce further complexity.

The table below summarizes a potential synthetic pathway for utilizing 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) in the generation of more complex heterocyclic systems.

| Reactant | Reagent/Conditions | Product | Reaction Type |

| 2-Chloro-3,6-dipropylpyrazine | 6 M HCl, reflux | 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) | Hydrolysis |

| 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) | Alkyl halide, Base | N-alkylated-3,6-dipropyl-2(1H)-pyrazinone | N-Alkylation |

| 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) | Dienophile | Fused bicyclic heterocycle | Diels-Alder Reaction |

Application in Materials Chemistry

Furthermore, the ability of the pyrazinone ring to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for the construction of supramolecular assemblies and liquid crystals. The propyl chains can enhance solubility in organic solvents and influence the self-assembly behavior. While specific studies focusing solely on the material applications of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) are limited, the foundational knowledge of pyrazinone chemistry suggests a promising future in this field. Potential applications could include the development of organic light-emitting diodes (OLEDs), chemical sensors, and stimuli-responsive materials.

Development of Novel Synthetic Methodologies Inspired by Pyrazinone Chemistry

The chemistry of pyrazinones has inspired the development of new synthetic methodologies for the preparation of aza-heterocycles. The fundamental reactions involved in the synthesis and functionalization of the pyrazinone core can be adapted and extended to other heterocyclic systems. For example, the cyclization strategies used to form the pyrazinone ring from acyclic precursors have been modified to synthesize other six-membered nitrogen-containing heterocycles.

The unique reactivity of the 2(1H)-pyrazinone system, including its tautomeric equilibria and its propensity for cycloaddition reactions, provides a platform for discovering new chemical transformations. While there are no novel synthetic methodologies that have been explicitly developed by drawing inspiration solely from 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI), the general principles of pyrazinone chemistry continue to contribute to the broader field of synthetic organic chemistry. The exploration of the reactivity of this specific dipropyl-substituted pyrazinone could lead to the discovery of novel and selective reactions, further expanding the synthetic chemist's toolkit.

Natural Product Context and Biosynthesis of Pyrazinone Analogs

Overview of Naturally Occurring Pyrazinones (e.g., Aspergillic Acid, Tyrvalin)

Naturally occurring pyrazinones are predominantly found as microbial secondary metabolites. researchgate.net These compounds can be broadly categorized as either di- or tri-substituted derivatives of the 2(1H)-pyrazinone core. researchgate.netresearchgate.net

A prominent example is Aspergillic acid , a pale yellow crystalline antibiotic first isolated from the fungus Aspergillus flavus. wikipedia.org Its structure features a hydroxamic acid functional group, which is crucial for its biological activity, including its ability to bind iron. wikipedia.orgnih.gov The biosynthesis of aspergillic acid involves the condensation of two amino acids, L-leucine and L-isoleucine. wikipedia.orguniprot.org

Another well-studied group of pyrazinones is the aureusimines, which include compounds like tyrvalin , leuvalin , and phevalin . acs.orgnih.gov These are produced by the human pathogen Staphylococcus aureus and are involved in regulating its virulence. acs.orgnih.gov Their biosynthesis is also dependent on nonribosomal peptide synthetase (NRPS) machinery. acs.orgnih.gov

Myxobacteria are another rich source of pyrazinones, producing compounds such as coralinone and sorazinone B . nih.govacs.org These molecules often act as signaling molecules within bacterial communities. acs.orgnih.gov The following table provides a summary of some naturally occurring pyrazinone analogs and their microbial sources.

| Pyrazinone Analog | Microbial Source | Reference(s) |

| Aspergillic acid | Aspergillus flavus | wikipedia.orgnih.gov |

| Deoxyaspergillic acid | Aspergillus flavus | nih.gov |

| Neoaspergillic acid | Aspergillus melleus | acs.org |

| Tyrvalin | Staphylococcus aureus | acs.orgresearchgate.net |

| Leuvalin | Staphylococcus aureus | acs.org |

| Phevalin | Staphylococcus aureus | nih.gov |

| Coralinone | Corallococcus exiguus | acs.orgnih.gov |

| Sorazinone B | Sorangium cellulosum | acs.orgresearchgate.net |

| Nannozinone A & B | Nannocystis pusilla | acs.org |

Biosynthetic Pathways of Related Pyrazinone Scaffolds

The biosynthesis of the 2(1H)-pyrazinone core is a fascinating process, typically orchestrated by large, multidomain enzymes known as nonribosomal peptide synthetases (NRPSs). acs.orgacs.org This pathway generally involves the following key steps:

Amino Acid Activation and Condensation: The biosynthesis is initiated by the activation of two amino acids by the adenylation (A) domains of the NRPS. nih.gov These activated amino acids are then tethered to thiolation (T) domains. A condensation (C) domain subsequently catalyzes the formation of a dipeptide bond between the two amino acids. nih.gov

Reductive Release: A terminal reductase (R) domain within the NRPS assembly line reduces the carboxyl group of the second amino acid, leading to the release of a dipeptide aldehyde. acs.orgnih.gov

Cyclization and Oxidation: The released dipeptide aldehyde is believed to undergo a spontaneous, non-enzymatic cyclization to form a dihydropyrazinone intermediate. nih.gov This intermediate is then oxidized to the final pyrazinone product. nih.gov

The biosynthesis of aspergillic acid in Aspergillus flavus follows this general scheme, utilizing L-leucine and L-isoleucine as precursors. uniprot.org The NRPS-like enzyme AsaC is central to this process, leading to the formation of deoxyaspergillic acid. nih.gov Subsequent oxidation by a cytochrome P450 monooxygenase (AsaD) and hydroxylation by a desaturase/hydroxylase (AsaB) yield aspergillic acid and hydroxyaspergillic acid, respectively. nih.govuniprot.org

Similarly, the biosynthesis of tyrvalin and its analogs in Staphylococcus aureus is carried out by a conserved NRPS. nih.gov In the case of tyrvalin, the precursor amino acids are valine and tyrosine. researchgate.net The following table summarizes the key components of some known pyrazinone biosynthetic pathways.

| Pyrazinone Product | Precursor Amino Acids | Key Enzymes/Domains | Producing Organism | Reference(s) |

| Aspergillic acid | L-Leucine, L-Isoleucine | NRPS-like (AsaC), P450 (AsaD), Desaturase/Hydroxylase (AsaB) | Aspergillus flavus | nih.govuniprot.org |

| Aureusimine (Tyrvalin) | L-Valine, L-Tyrosine | NRPS (AusA) | Staphylococcus aureus | researchgate.net |

| Flavacol | L-Leucine (x2) | NRPS-like (PvfC) | Pseudomonas fluorescens | researchgate.net |

| Coralinone | L-Leucine, L-Isoleucine | Hybrid NRPS/PKS (CorA) | Corallococcus exiguus | acs.orgnih.gov |

Potential for Microbial or Enzymatic Transformations of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI)

While the natural occurrence of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) is not widely documented, the potential for its microbial or enzymatic transformation can be inferred from the known metabolism of other pyrazine (B50134) and pyrazinone compounds. Microorganisms possess a diverse array of enzymes capable of modifying such heterocyclic structures. researchgate.netnih.gov

Potential enzymatic transformations for 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) could include:

Hydroxylation: Cytochrome P450 monooxygenases, which are prevalent in microbial metabolic pathways, could introduce hydroxyl groups onto the propyl side chains or the pyrazinone ring itself. This is exemplified by the conversion of deoxyaspergillic acid to aspergillic acid. nih.gov

Oxidation: Further oxidation of hydroxylated derivatives could lead to the formation of corresponding ketones or carboxylic acids.

N-Oxygenation: The formation of N-oxides is a known metabolic pathway for pyrazines and is observed in the biosynthesis of aspergillic acid, which is a cyclic hydroxamic acid. wikipedia.orgnih.gov An N-oxygenase could potentially act on the N1 position of the pyrazinone ring.

Degradation of Side Chains: Enzymes involved in fatty acid metabolism might be capable of shortening the propyl side chains through processes analogous to beta-oxidation.

Ring Cleavage: Although less common, some microorganisms possess enzymatic machinery capable of cleaving aromatic and heterocyclic rings.

The chemo-enzymatic synthesis of pyrazines using transaminases has also been demonstrated. nih.govelsevierpure.com In this approach, an α-amino ketone, generated via transaminase-mediated amination of a diketone, can dimerize to form a pyrazine. nih.gov While this is a synthetic application, it highlights the potential of aminotransferases to be involved in pyrazinone metabolism.

Given that the propyl side chains of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) are derived from valine precursors, it is plausible that enzymes from organisms that produce valine-derived pyrazinones, such as Staphylococcus aureus, could recognize and modify this compound. Further research involving incubation of 2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) with various microbial cultures or purified enzyme systems would be necessary to explore these potential transformations experimentally.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes with Improved Efficiency

The synthesis of 3,6-disubstituted 2(1H)-pyrazinones has traditionally been achieved through several established methods. A cornerstone approach is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method pioneered by Jones and later refined by Karmas and Spoerri. nih.govrsc.orgsemanticscholar.org This method involves forming bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. nih.govrsc.org Another classical route involves the chemical modification of diketopiperazines. nih.govsemanticscholar.org For instance, the treatment of symmetric diketopiperazines like DL-alanine anhydride (B1165640) with reagents such as phosphoryl chloride can yield 3,6-disubstituted-2(1H)-pyrazinones. semanticscholar.orgresearchgate.net

Future research should focus on optimizing these routes for the specific and efficient synthesis of 2(1H)-Pyrazinone, 3,6-dipropyl-. This could involve the investigation of microwave-assisted organic synthesis (MAOS) to potentially shorten reaction times and improve yields, a technique that has been successfully applied to other pyrazinone syntheses. researchgate.net Furthermore, exploring alternative starting materials and catalysts could lead to more direct and higher-yielding pathways, overcoming some of the limitations of classical methods, such as the preparation of the required free α-amino acid amides. nih.gov

Design and Synthesis of Advanced Functionalized Pyrazinone Architectures

The 2(1H)-pyrazinone core is a versatile scaffold amenable to functionalization, which is crucial for modulating its physicochemical and biological properties. researchgate.net Research has demonstrated that halogenated pyrazinone intermediates, such as 3,5-dihalo-2(1H)-pyrazinones, are excellent precursors for introducing a variety of substituents through reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This strategy allows for the selective and sequential introduction of different groups onto the pyrazinone ring. researchgate.net

For 2(1H)-Pyrazinone, 3,6-dipropyl-, future work should aim to design and synthesize novel analogues by introducing functional groups at the remaining positions of the heterocyclic ring. Building on methodologies used for other pyrazinones, this could involve creating a library of derivatives with diverse substituents. researchgate.netnih.gov Such a library would be invaluable for screening against various biological targets, such as protein kinases, where other pyrazinone-containing molecules have shown inhibitory activity. researchgate.net

Deeper Mechanistic Understanding of Pyrazinone Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product formation. The formation of the pyrazinone ring is believed to proceed through several key steps. In the Hoornaert's method for synthesizing 3,5-dihalo-2(1H)-pyrazinones from α-aminonitriles, the proposed mechanism involves the initial acylation of the aminonitrile, followed by cyclization to a pyrazine-2,3-dione intermediate, which is then halogenated. nih.govrsc.org In reactions involving ampicillin (B1664943) and carbonyl compounds, a proposed mechanism suggests the formation of a 3,4-dihydro-pyrazin-2-one intermediate which is nucleophilic at the C-6 position. researchgate.net

Future investigations should seek a deeper mechanistic understanding of the specific transformations leading to 3,6-dialkyl-substituted pyrazinones like the 3,6-dipropyl derivative. Elucidating the precise reaction pathways, intermediates, and transition states would enable better control over regioselectivity, especially when using unsymmetrical starting materials. rsc.org This knowledge could pave the way for developing more efficient and selective synthetic strategies.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis has become a powerful tool in modern drug discovery and materials science. mdpi.com Structure-based drug design and quantitative structure-activity relationship (QSAR) studies have been successfully applied to other pyrazine (B50134) and pyrazinone-based compounds to guide the synthesis of molecules with desired properties. nih.govnih.govresearchgate.net For instance, computational models can predict how substituents on the pyrazinone scaffold will interact with biological targets like protein kinases, guiding the selection of moieties to be synthesized. researchgate.netmdpi.com

Future research on 2(1H)-Pyrazinone, 3,6-dipropyl- would greatly benefit from such an integrated approach. Computational modeling could be used to design novel functionalized derivatives with predicted affinity for specific biological targets. researchgate.net These in silico predictions would then guide the experimental synthesis, creating a more efficient and rational discovery process. This synergy between computational and experimental work can accelerate the identification of potent and selective compounds, as demonstrated in the design of pyrazinone-based inhibitors for targets like the TF/VIIa complex. nih.gov

Sustainable and Environmentally Benign Synthesis of Pyrazinones

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. For related heterocyclic compounds like pyrazolines, research has focused on developing eco-friendly procedures that offer short reaction times and clean reaction conditions. scielo.org.coudistrital.edu.co A notable advancement in the synthesis of other 2(1H)-pyrazinones has been the use of deep eutectic solvents (DESs), which can serve as green and recyclable reaction media, often leading to improved yields compared to traditional organic solvents. nih.gov

A key future direction for 2(1H)-Pyrazinone, 3,6-dipropyl- is the development of sustainable and environmentally benign synthetic methods. This would involve exploring the use of green solvents like DESs, minimizing the use of hazardous reagents, and employing energy-efficient techniques such as microwave heating. nih.govscielo.org.co By adopting these principles, the synthesis of this compound and its derivatives can be made more economical and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.